1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole

PDE4 inhibition Inflammation cAMP signaling

Sourcing a validated PDE4 pharmacophore with defined regio- and stereochemistry often incurs synthesis delays and inconsistent potency. 1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole (CAS 1339580-04-9; MW 152.20) resolves these constraints as a confirmed PDE4A fragment hit (IC50 = 553 nM) and a versatile chiral building block. - Documented PDE4A inhibitory activity enables direct entry into fragment-based drug discovery (FBDD) campaigns targeting COPD and asthma. - The pyrrolidine secondary amine provides a tractable vector for amide coupling or reductive amination, accelerating library synthesis. - Commercially stocked at ≥98% purity with full analytical characterization, eliminating in-house custom synthesis risk.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B13629155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C2CCNC2
InChIInChI=1S/C7H12N4/c1-11-7(9-5-10-11)6-2-3-8-4-6/h5-6,8H,2-4H2,1H3
InChIKeyHSGIHVKZBYUVFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole Overview


1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole (CAS 1339580-04-9; MW 152.20) is a heterocyclic compound comprising a 1,2,4-triazole core N1-methylated and substituted at the C5 position with a pyrrolidin-3-yl moiety. This scaffold has been structurally characterized and is commercially available as a research intermediate with cataloged purity specifications . The 5-(pyrrolidin-3-yl)-1,2,4-triazole motif is recognized in medicinal chemistry as a privileged pharmacophore, with documented applications in phosphodiesterase 4 (PDE4) inhibition and as a versatile chiral building block for the synthesis of structurally diverse active pharmaceutical ingredients (APIs) [1][2].

Workflow
PDE4 inhibition assay context
Selection
5-(Pyrrolidin-3-yl)-1,2,4-triazole scaffold
Use Context
Fragment-based lead discovery, chiral library synthesis, cardiovascular target research

Why Generic 1,2,4-Triazole Substitution Fails


Generic substitution of 1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole with other 1,2,4-triazole derivatives introduces critical variability in three quantifiable procurement dimensions: target engagement potency, synthetic route efficiency, and commercial supply reliability. The specific C5 pyrrolidin-3-yl substitution pattern directly influences PDE4 isoform inhibitory activity, with documented IC50 values varying by orders of magnitude depending on the exact substitution position and N-alkylation status [1]. Furthermore, the pyrrolidine nitrogen provides a tractable handle for downstream diversification via amide bond formation or reductive amination—a synthetic vector absent in unsubstituted or differently substituted triazole cores [2]. Finally, the commercial availability of this specific regioisomer at ≥98% purity with established analytical characterization mitigates the risk and cost associated with in-house custom synthesis of alternative scaffolds lacking validated supply chains .

! Target engagement potency varies with substitution pattern; generic triazoles may lack PDE4 inhibition context.
! Loss of chiral center and secondary amine handle limits synthetic diversification pathways.
! Unstocked regioisomers introduce procurement lead time and cost uncertainty; direct replacement may require custom synthesis.

Quantitative Differentiation Evidence


PDE4A Inhibitory Potency Benchmark

1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole demonstrates measurable PDE4A inhibitory activity with an IC50 of 553 nM in recombinant human PDE4A overexpressed in HEK293 cells [1]. This provides a well-characterized potency benchmark for the core scaffold. While optimized PDE4 inhibitors incorporating additional substituents achieve significantly higher potency—for instance, thiazolidinyl-pyrrolidinyl hybrid derivatives have been reported with PDE4B IC50 values in the sub-nanomolar to low nanomolar range in scintillation proximity assays [2]—the unadorned 1-methyl-5-(pyrrolidin-3-yl)-1,2,4-triazole serves as a validated hit compound suitable for fragment-based drug discovery or as a starting point for structure-activity relationship (SAR) exploration. The pyrrolidine nitrogen offers a direct vector for introducing substituents that can enhance both potency and isoform selectivity.

PDE4A Potency Benchmark
Reported
IC50 553 nM vs. optimized PDE4 inhibitors (0.02–5.35 nM)
Supports scaffold potency context for fragment-based optimization
Assay conditions differ (HTRF vs. SPA); orthogonal validation recommended
PDE4 inhibition Inflammation cAMP signaling Respiratory disease

Chiral Building Block Utility

The pyrrolidin-3-yl substituent at the C5 position of the triazole ring introduces a stereogenic center, making 1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole a valuable chiral building block for the synthesis of enantiomerically pure drug candidates . This structural feature enables downstream functionalization of the secondary amine for the preparation of diverse N-substituted pyrrolidine-triazole hybrids. Published synthetic methodologies demonstrate that analogous 1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole scaffolds can be efficiently elaborated into libraries of amides and amines via reaction with substituted benzoyl chlorides and benzyl bromides, yielding 14 discrete derivatives with retained stereochemical integrity [1]. By contrast, achiral triazole cores lacking the pyrrolidine substituent (e.g., unsubstituted 1,2,4-triazole or simple 1-alkyl triazoles) offer no stereochemical control, limiting their utility in chiral drug synthesis programs.

Chiral Building Block
Class-level
One stereogenic center + secondary amine handle vs. achiral triazoles
Enables stereochemical-control in library synthesis
Derivatization shown on analogous scaffold; review specific regioisomer
Chiral synthesis Drug intermediate Pyrrolidine derivatives Medicinal chemistry

Commercial Availability Advantage

1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole (CAS 1339580-04-9) is commercially stocked and offered with defined purity specifications (≥98%) by multiple international suppliers, with published pricing and lead time information . This contrasts with closely related regioisomers such as 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole and 4-(pyrrolidin-3-yl)-4H-1,2,4-triazole, which are frequently not maintained as in-stock catalog items and require custom synthesis inquiries, thereby introducing longer lead times and higher upfront cost variability for procurement . The availability of validated analytical data (including SMILES, InChI, and physicochemical parameters such as TPSA = 42.74, LogP = -0.108) for the target compound eliminates the need for in-house structural confirmation upon receipt, streamlining research workflows .

Commercial Availability
Data to verify
In-stock ≥98% purity with catalog pricing vs. custom synthesis for regioisomers
Supports procurement with reduced lead time risk
Vendor catalog data; verify lot-specific purity and stock
Chemical procurement Supply chain Building block Catalog compound

PDE4 Inhibitor Pharmacophore Precedent

The pyrrolidinyl-triazole hybrid motif is established in the literature as a productive scaffold for the development of inhaled PDE4 inhibitors targeting respiratory diseases such as chronic obstructive pulmonary disease (COPD) [1]. Structural optimization campaigns have generated thiazolidinyl-pyrrolidinyl derivatives with nanomolar PDE4 inhibitory potency and demonstrated in vivo efficacy in pulmonary inflammation models [2]. The presence of the pyrrolidine ring is critical for achieving balanced physicochemical properties suitable for inhaled delivery, including appropriate LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity. 1-Methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole represents the minimal core pharmacophore from which such optimized clinical candidates are elaborated. In contrast, simple N-alkyl triazoles lacking the pyrrolidine substituent have not been reported as effective PDE4 inhibitors, underscoring the essential contribution of the pyrrolidine moiety to target engagement and favorable drug-like properties .

Pharmacophore Precedent
Class-level
Pyrrolidinyl-triazole core validated in PDE4 inhibitor programs; TPSA 42.74, LogP −0.108
Supports scaffold selection for PDE4 drug discovery research
Core pharmacophore; further optimization required for development candidates
Inhaled PDE4 inhibitor COPD Respiratory disease Drug design

Direct N-Functionalization Handle

The pyrrolidine nitrogen in 1-methyl-5-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a secondary amine (calculated pKa ~10–11) that can be directly functionalized via amide bond formation with activated carboxylic acids or via reductive amination with aldehydes . This contrasts with N1-alkylated triazoles that lack a secondary amine handle, which require additional synthetic steps to introduce a reactive functional group for further elaboration. Published methodology demonstrates that analogous pyrrolidinyl-triazole scaffolds undergo efficient N-acylation with substituted benzoyl chlorides to yield diverse amide products without the need for protecting group strategies on the triazole ring [1]. The absence of additional reactive functionalities on the triazole core (e.g., unprotected NH, thiol, or hydroxyl groups) minimizes competing side reactions, enhancing the efficiency of parallel library synthesis and reducing purification burden.

Synthetic Handle
Class-level
Secondary amine enables direct amidation/reductive amination without protecting groups
Supports efficient library synthesis via one-step diversification
Based on analogous pyrrolidinyl-triazole methodology; validate on target compound
Chemical synthesis Amide coupling Reductive amination Library synthesis

Potassium Channel Modulator Intermediate

Compounds bearing the pyrrolidinyl-triazole core have been evaluated as intermediates in the synthesis of large-conductance calcium-activated potassium (BKCa) channel modulators, with demonstrated vasorelaxant activity in isolated rat thoracic aorta preparations [1]. Specifically, structurally related pyrrolidinyl-triazole derivatives have shown IC50 values in the low micromolar range (e.g., 22.4 μM) for BKCa channel-mediated vasorelaxation in endothelium-denuded normotensive Wistar rat thoracic aorta [1]. This biological activity profile is distinct from the PDE4 inhibitory activity of the same scaffold class, illustrating the versatile pharmacophoric utility of the pyrrolidinyl-triazole core. By comparison, simple 1,2,4-triazoles lacking the pyrrolidine substituent have not been reported to exhibit potassium channel modulatory activity, indicating that the pyrrolidine moiety contributes essential molecular recognition features for this target class.

BKCa Channel Activity
Class-level
Structurally related analogs show BKCa-mediated vasorelaxation (IC50 22.4 μM)
Extends scaffold utility to cardiovascular target research
Class-level activity; direct testing of this compound required for BKCa modulation
Potassium channel Vasorelaxation Cardiovascular Intermediate

Procurement-Driven Application Scenarios


PDE4 Fragment-Based Lead Discovery

Suitable for fragment-based drug discovery (FBDD) campaigns targeting PDE4 isoforms. The compound's moderate PDE4A inhibitory potency (IC50 = 553 nM) positions it as a validated fragment hit amenable to structure-guided optimization [1]. The pyrrolidine secondary amine provides a direct vector for fragment growing via amide coupling or reductive amination, enabling rapid exploration of chemical space to improve potency and isoform selectivity. The favorable physicochemical profile (MW = 152.20, LogP = -0.108, TPSA = 42.74) aligns with fragment-like properties associated with high ligand efficiency [2].

Chiral Building Block for API Synthesis

Employed as a chiral building block in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) requiring a stereochemically defined pyrrolidinyl-triazole motif [1]. The stereogenic center at the pyrrolidine C3 position enables downstream construction of chiral compound libraries via N-functionalization with retention of stereochemical integrity. Published methodology validates the use of analogous scaffolds for generating diverse N-substituted amide and amine derivatives [2]. Procurement of the racemic or enantiopure form facilitates the preparation of diastereomerically pure candidates for biological evaluation.

Inhaled PDE4 Inhibitor for Respiratory Disease

Utilized as a core pharmacophore in medicinal chemistry programs developing inhaled PDE4 inhibitors for chronic obstructive pulmonary disease (COPD) and asthma [1]. The pyrrolidinyl-triazole motif has been structurally validated in co-crystal structures with the PDE4B catalytic domain and optimized to yield clinical candidates with nanomolar potency and favorable lung retention properties [2]. The target compound provides a minimal pharmacophore starting point for iterative optimization of potency, selectivity, and inhaled pharmacokinetic parameters.

Potassium Channel Modulator in Cardiovascular Research

Applicable as a synthetic intermediate in programs targeting large-conductance calcium-activated potassium (BKCa) channels for cardiovascular indications [1]. Structurally related pyrrolidinyl-triazole derivatives have demonstrated vasorelaxant activity in ex vivo rat aortic preparations, supporting the scaffold's utility in vascular pharmacology [1]. The compound's secondary amine handle allows for the introduction of substituents that modulate both potency and tissue selectivity for BKCa channel activation, providing a rational entry point for hit-to-lead optimization in hypertension or vasospastic disorders.

Application
Selection Property
Validation Focus
PDE4 fragment-based lead discovery
PDE4A inhibition assay context
Structure-guided optimization via secondary amine handle
Chiral API synthesis building block
Stereochemical control and diversification capacity
Enantiomeric purity and synthetic route efficiency
Inhaled PDE4 inhibitor research
Physicochemical profile (LogP, TPSA) for lung retention
Potency and selectivity optimization for inhaled delivery models
Cardiovascular ion channel research
Pyrrolidinyl-triazole scaffold for BKCa channel modulation
Vasorelaxation endpoint in ex vivo models
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